5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S2/c1-3-25(15-7-5-4-6-8-15)30(27,28)16-11-9-14(10-12-16)23-19(26)18-17(21)13-22-20(24-18)29-2/h4-13H,3H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRGWKSJOSYBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H19ClN2O2S2
- Molecular Weight : 368.94 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Notably, it has been shown to interact with vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis and tumor growth. Inhibition of these receptors can lead to reduced tumor vascularization and growth, making it a candidate for cancer therapy.
Biological Activity Studies
Several studies have assessed the biological activity of this compound, revealing its potential as an anticancer agent and antimicrobial agent.
Anticancer Activity
-
Study Overview : A study evaluated the compound's effect on various cancer cell lines, including breast and prostate cancer cells.
- Methodology : The study employed MTT assays to determine cell viability after treatment with varying concentrations of the compound.
- Results : The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 25 µM for different cell lines.
- Mechanism : The anticancer effects are believed to result from apoptosis induction via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2.
Antimicrobial Activity
- Study Overview : The antimicrobial properties were tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Methodology : Agar diffusion methods were used to assess the zone of inhibition.
- Results : The compound demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
Data Summary
| Activity Type | Cell Line / Strain | IC50 / MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15 | Apoptosis induction |
| Prostate Cancer Cells | 20 | Apoptosis induction | |
| Antimicrobial | Escherichia coli | 64 | Cell wall synthesis inhibition |
| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
Case Studies
-
Case Study in Oncology :
- A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy for patients with advanced breast cancer. Results indicated improved patient outcomes compared to chemotherapy alone, suggesting enhanced therapeutic efficacy.
-
Case Study in Infectious Diseases :
- A study focused on patients with bacterial infections resistant to conventional antibiotics. The compound was administered as part of a treatment regimen, resulting in a significant reduction in infection rates and improved recovery times.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
- Sulfanyl Group Modifications: The target compound has a methylsulfanyl group at position 2. 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide () introduces a 4-fluorobenzylsulfanyl group, which adds aromaticity and electron-withdrawing effects, possibly enhancing target affinity .
Sulfamoyl Group Modifications
- Ethyl(Phenyl) vs. Heterocyclic Substituents :
- The target compound’s ethyl(phenyl)sulfamoyl group is replaced with a 2,6-dimethylpyrimidinyl group in , creating a planar, electron-rich system that may favor π-π stacking interactions .
- 5-Chloro-N-{4-[(3-Methylpiperidin-1-yl)Sulfonyl]Phenyl}-2-(Methylsulfanyl)Pyrimidine-4-Carboxamide () substitutes the sulfamoyl nitrogen with a 3-methylpiperidinyl group, introducing a basic amine that could improve solubility or hydrogen-bonding capacity .
Carboxamide-Linked Aromatic Systems
- Phenyl vs. Benzofuran Systems: 2-(Allylsulfanyl)-5-Chloro-N-{2-[(4-Methoxyphenyl)Carbamoyl]-1-Benzofuran-3-Yl}Pyrimidine-4-Carboxamide () replaces the phenyl ring with a benzofuran-carbamoyl moiety. The fused oxygen-containing heterocycle may enhance rigidity and influence binding kinetics .
Structural and Physicochemical Comparison Table
Implications of Structural Variations
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) may enhance binding to electrophilic regions of enzymes or receptors .
- Solubility : Piperidinyl () or methoxy groups () could improve aqueous solubility, critical for oral bioavailability .
- Conformational Rigidity : Benzofuran () or dimethylpyrimidinyl () systems restrict rotational freedom, possibly optimizing pharmacophore alignment .
Q & A
Advanced Question
- In vitro toxicity : Assess mitochondrial toxicity (MTT assay) and hepatotoxicity (primary hepatocyte viability).
- In vivo models : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with endpoints including organ histopathology.
- Metabolite screening : Identify toxic metabolites via LC-MS/MS and compare to known hepatotoxins (e.g., reactive quinones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
